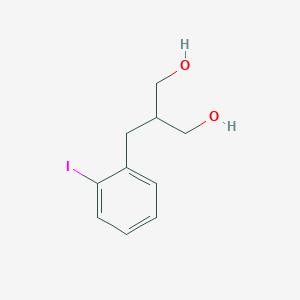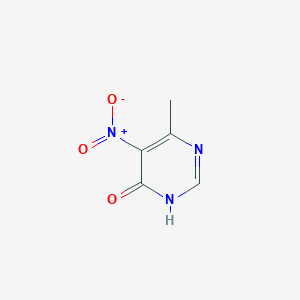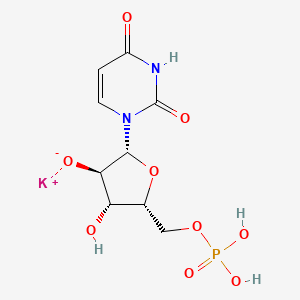
2-(2-Iodobenzyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H13IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the benzyl group is substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Iodobenzyl)propane-1,3-diol can be synthesized through the iodination of benzyl alcohol derivatives. One common method involves the reaction of 2-iodobenzyl chloride with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes use iodine or iodine-containing reagents such as potassium iodide (KI) and potassium iodate (KIO3) in aqueous or organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming benzyl alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-iodobenzyl)propanoic acid or 2-(2-iodobenzyl)propanal.
Reduction: Formation of 2-(2-hydroxybenzyl)propane-1,3-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Iodobenzyl)propane-1,3-diol involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzyl alcohol: Similar structure but lacks the propane-1,3-diol moiety.
2-Iodobenzyl chloride: Similar structure but contains a chloride substituent instead of the hydroxyl groups.
2-Iodobenzylamine: Similar structure but contains an amino group instead of the hydroxyl groups.
Uniqueness
2-(2-Iodobenzyl)propane-1,3-diol is unique due to the presence of both the iodine atom and the propane-1,3-diol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its dual functional groups make it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H13IO2 |
|---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
2-[(2-iodophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H13IO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,12-13H,5-7H2 |
InChI-Schlüssel |
ATTXVXFYXIBSDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CO)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)

![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)



![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)


